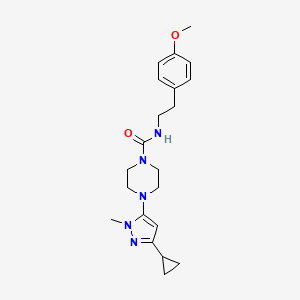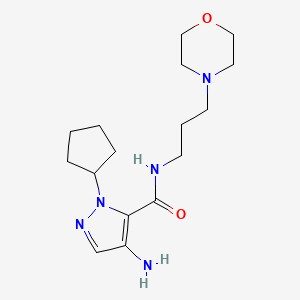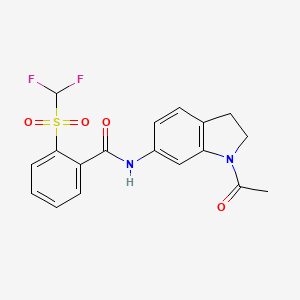
4-(4-Metoxifenil)-1,6-dimetil-2-tioxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C15H18N2O3S and its molecular weight is 306.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí tienes un análisis completo de las aplicaciones de investigación científica del 4-(4-Metoxifenil)-1,6-dimetil-2-tioxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de metilo:
Desarrollo farmacéutico
Este compuesto es un candidato prometedor en la investigación farmacéutica debido a sus posibles actividades biológicas. Se ha estudiado por sus propiedades antimicrobianas y antifúngicas, lo que lo convierte en un posible compuesto principal para el desarrollo de nuevos antibióticos y agentes antifúngicos . Su estructura única le permite interactuar con las paredes celulares microbianas y alterar su integridad, provocando la muerte celular.
Investigación sobre el cáncer
El compuesto ha mostrado potencial en la investigación sobre el cáncer. Su capacidad para inhibir ciertas enzimas y vías implicadas en la proliferación de células cancerosas lo convierte en un candidato para el desarrollo de nuevos fármacos anticancerígenos . Los estudios han demostrado su eficacia para reducir la viabilidad de las células cancerosas in vitro, lo que sugiere su potencial como agente quimioterapéutico.
Agentes neuroprotectores
La investigación indica que este compuesto puede tener propiedades neuroprotectoras. Se ha investigado su capacidad para proteger las neuronas del estrés oxidativo y la apoptosis, que son características comunes en enfermedades neurodegenerativas como el Alzheimer y el Parkinson . Esto lo convierte en un posible candidato para el desarrollo de tratamientos para estas afecciones.
Aplicaciones antiinflamatorias
El compuesto se ha estudiado por sus efectos antiinflamatorios. Puede inhibir la producción de citoquinas proinflamatorias y reducir la inflamación en varios modelos . Esta propiedad es valiosa para el desarrollo de nuevos fármacos antiinflamatorios que pueden tratar afecciones como la artritis y otras enfermedades inflamatorias.
Investigación antioxidante
Debido a su estructura química, el compuesto exhibe propiedades antioxidantes. Puede eliminar los radicales libres y reducir el estrés oxidativo en los sistemas biológicos . Esto lo convierte en un posible aditivo en formulaciones destinadas a reducir el daño oxidativo en las células, que es un factor común en el envejecimiento y varias enfermedades crónicas.
Ciencia de los materiales
Más allá de las aplicaciones biológicas, el compuesto se ha investigado en la ciencia de los materiales por su posible uso en la creación de nuevos materiales con propiedades específicas. Su estructura química única le permite utilizarse en la síntesis de polímeros y otros materiales que requieren grupos funcionales específicos.
Estas diversas aplicaciones ponen de manifiesto la versatilidad y el potencial del this compound en varios campos de la investigación científica.
[Fuente 1] [Fuente 2] [Fuente 3] [Fuente 4] [Fuente 5] : [Fuente 6] : [Fuente 7] : [Fuente 8]
Propiedades
IUPAC Name |
methyl 6-(4-methoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-9-12(14(18)20-4)13(16-15(21)17(9)2)10-5-7-11(19-3)8-6-10/h5-8,13H,1-4H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRLVCXBHTVELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1C)C2=CC=C(C=C2)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxybenzyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2513005.png)

![5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2513007.png)

![1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2513010.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)urea](/img/structure/B2513012.png)

![2-(1,3-benzodioxol-5-yl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2513020.png)
![3,4-diethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2513022.png)
![ethyl 1-(4-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2513023.png)

![6-Tert-butyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2513025.png)
